1-(2-Ethylbutyryl)piperidin-4-one

Description

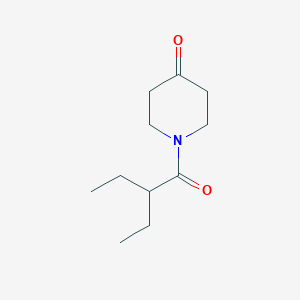

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H19NO2 |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

1-(2-ethylbutanoyl)piperidin-4-one |

InChI |

InChI=1S/C11H19NO2/c1-3-9(4-2)11(14)12-7-5-10(13)6-8-12/h9H,3-8H2,1-2H3 |

InChI Key |

LAQBGWRSIRGABY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=O)N1CCC(=O)CC1 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1 2 Ethylbutyryl Piperidin 4 One

Reactions of the Ketone Carbonyl Group at Position 4

The ketone at the C-4 position is a key site for synthetic modifications. Its reactivity is typical of a cyclic ketone, influenced by the electronic effects of the N-acyl group and the steric environment of the piperidine (B6355638) ring.

Nucleophilic Addition Reactions (e.g., Hydride, Organometallic, Amine Additions)

The electrophilic carbon of the C-4 carbonyl group is susceptible to attack by various nucleophiles. These reactions are fundamental to the elaboration of the piperidine scaffold.

| Reactant (Analog) | Reducing Agent | Product | Yield (%) | Reference |

| 1-Benzyl-4-piperidone | NaBH₄ | 1-Benzylpiperidin-4-ol | ~85% | General textbook knowledge |

| 1-Boc-4-piperidone | LiAlH₄ | 1-Boc-piperidin-4-ol | High | General textbook knowledge |

Organometallic Additions: Carbon-carbon bond formation at the C-4 position can be accomplished through the addition of organometallic reagents such as Grignard reagents or organolithium compounds. These reactions are crucial for introducing alkyl, aryl, or alkynyl substituents, leading to the formation of tertiary alcohols. For example, the reaction of N-substituted 4-piperidones with phenylmagnesium bromide yields the corresponding 4-phenyl-4-hydroxypiperidine derivatives. mdma.ch The N-acyl group, being less reactive than the ketone, typically remains intact under these conditions.

| Reactant (Analog) | Organometallic Reagent | Product (Analog) | Yield (%) | Reference |

| 1-Methyl-4-piperidone | Phenylmagnesium bromide | 1-Methyl-4-phenylpiperidin-4-ol | Not specified | mdma.ch |

| 1-Benzyl-4-piperidone | Phenylmagnesium bromide | 1-Benzyl-4-phenylpiperidin-4-ol | Not specified | mdma.ch |

Amine Additions: The ketone can react with primary amines to form imines (Schiff bases), or with secondary amines to form enamines. These reactions are often reversible and catalyzed by acid. The resulting imines and enamines are valuable intermediates for further functionalization, such as in the synthesis of more complex heterocyclic systems. A reductive amination reaction, where the initially formed imine is reduced in situ, provides a direct route to 4-amino-piperidine derivatives. This has been demonstrated with N-Boc-piperidin-4-one and various anilines. researchgate.net

Enolization and Keto-Enol Tautomerism Phenomena

Like other ketones with α-hydrogens, 1-(2-Ethylbutyryl)piperidin-4-one can undergo enolization in the presence of an acid or base catalyst to form its enol or enolate tautomer. libretexts.org The equilibrium between the keto and enol forms is a fundamental aspect of its reactivity.

The formation of the enol or enolate is the first step in many important reactions, including α-halogenation, α-alkylation, and condensation reactions. The position of the keto-enol equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents on the piperidine ring. mdpi.commasterorganicchemistry.com For most simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.org However, the transient formation of the enol is crucial for its chemical transformations. Spectroscopic methods, such as NMR, can be used to study the keto-enol tautomerism in related systems. mdpi.comyoutube.com

Condensation Reactions (e.g., Aldol (B89426), Mannich-type)

The enolate of this compound can act as a nucleophile in condensation reactions, allowing for the formation of new carbon-carbon bonds at the α-position to the carbonyl group.

Aldol-type Reactions: In the presence of a base, this compound can react with other carbonyl compounds, such as aldehydes or ketones, in an aldol addition or condensation reaction. wikipedia.orgchemeurope.commasterorganicchemistry.com This reaction would lead to the formation of a β-hydroxy ketone (aldol adduct) or an α,β-unsaturated ketone (condensation product) at the C-3 or C-5 position of the piperidine ring. Intramolecular aldol condensations are also possible if the molecule contains a second carbonyl group at a suitable position. libretexts.org

Mannich-type Reactions: The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org With this compound, this would involve the reaction with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. This three-component reaction introduces an aminomethyl substituent at the C-3 or C-5 position. The Mannich reaction is a powerful tool for the synthesis of various substituted piperidones. mdma.chnih.govchemrevlett.com Acetic acid is often employed as a suitable solvent for these reactions, leading to good yields. mdma.ch

Cleavage and Rearrangement Reactions Involving the Ring Ketone

Under specific conditions, the piperidone ring can undergo cleavage or rearrangement reactions.

Favorskii Rearrangement: If an α-halo derivative of this compound is treated with a base, it can undergo a Favorskii rearrangement. This reaction typically leads to a ring contraction, which in the case of a six-membered ring would yield a five-membered ring carboxylic acid derivative. wikipedia.orgadichemistry.comchemistwizards.comyoutube.com The reaction proceeds through a cyclopropanone (B1606653) intermediate.

Beckmann Rearrangement: The oxime of this compound, formed by reaction with hydroxylamine, can undergo a Beckmann rearrangement upon treatment with an acid catalyst (e.g., sulfuric acid, PCl₅). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This rearrangement would lead to the formation of a seven-membered ring lactam (an azepanone derivative). The migrating group is the one that is anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org

Transformations Involving the N-Acyl Amide Linkage

The N-acyl amide group introduces another reactive site into the molecule, primarily concerning its hydrolytic stability.

Hydrolytic Stability and Cleavage Reactions

The amide bond in this compound is generally stable but can be cleaved under acidic or basic conditions, a process known as hydrolysis. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the amide bond can be hydrolyzed to yield 2-ethylbutyric acid and piperidin-4-one. The reaction is typically carried out under heating. The mechanism involves protonation of the carbonyl oxygen of the amide, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., concentrated sodium hydroxide (B78521) solution) and elevated temperatures, the amide can also be hydrolyzed. acs.org The mechanism involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This process is generally less facile than acid-catalyzed hydrolysis because the resulting amine anion is a poor leaving group. chemistrysteps.com The rate of hydrolysis is dependent on the pH and temperature, with estimated activation energies for base- and acid-catalyzed amide hydrolysis being around 21 and 31 kJ/mol, respectively, for simple amides. researchgate.net

The stability of the N-acyl bond is an important consideration in synthetic routes involving N-acyl-4-piperidones, as the reaction conditions for other transformations must be chosen carefully to avoid unintended deacylation.

Reductions of the Amide Carbonyl

The reduction of the amide carbonyl in N-acyl piperidines like this compound is a challenging transformation due to the inherent stability of the amide bond. However, powerful reducing agents can effect this change, leading to the corresponding tertiary amine.

One notable method for the reduction of amides to alcohols is the use of samarium(II) iodide (SmI2) in the presence of an amine and water. This system has been shown to be highly effective for the chemoselective reduction of a variety of amides, including cyclic amides, under mild conditions. While not specifically documented for this compound, the successful reduction of 1-phenylpiperidin-2-one (B1595996) to the corresponding amino alcohol suggests its applicability. The proposed mechanism involves a series of electron transfer steps from SmI2 to the amide carbonyl, facilitated by the amine, leading to the formation of a carbinolamine intermediate which then undergoes C-N bond cleavage.

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| 1-Phenylpiperidin-2-one | SmI2/Et3N/H2O | 2-phenylamino-ethanol | 96% |

Another common approach for the reduction of amides is the use of strong hydride reagents such as lithium aluminum hydride (LAH). LAH is a potent reducing agent capable of reducing amides to amines. The reaction proceeds via nucleophilic attack of the hydride on the amide carbonyl, followed by the elimination of an aluminate species to yield an iminium ion, which is then further reduced to the amine. The ketone functionality in this compound would also be susceptible to reduction by LAH, likely leading to the formation of the corresponding diol-amine.

Derivatization and Further Functionalization of the Piperidine Ring

The piperidine ring of this compound offers multiple sites for further derivatization, enabling the synthesis of a diverse range of analogs. These modifications can be broadly categorized into stereoselective modifications and substitutions at positions adjacent to the ketone or nitrogen.

Stereoselective Modifications and Asymmetric Synthesis

Stereoselective modifications of the piperidin-4-one core are of significant interest for the synthesis of chiral piperidine derivatives, which are common motifs in pharmaceuticals. A key transformation in this regard is the stereoselective reduction of the ketone at the C-4 position to introduce a chiral hydroxyl group.

A modular and efficient method for the stereoselective synthesis of substituted piperidin-4-ols has been developed, which could be conceptually applied to derivatives of this compound. researchgate.net This approach involves a gold-catalyzed cyclization followed by a chemoselective reduction. While this specific method starts from different precursors, the principle of achieving stereocontrol in the reduction of the piperidin-4-one ketone is well-established. The use of chiral reducing agents or catalysts can lead to the preferential formation of one stereoisomer of the corresponding alcohol.

Furthermore, asymmetric synthesis strategies can be employed from the outset to construct the piperidine ring with defined stereochemistry. For instance, methods involving chiral auxiliaries or enantioselective catalysis can be used to prepare enantiomerically enriched piperidin-4-one precursors.

| Reaction Type | Key Features | Potential Application to this compound | Reference |

| Stereoselective Ketone Reduction | Use of chiral reducing agents (e.g., CBS catalyst, chiral boranes) to produce chiral piperidin-4-ols. | Generation of specific stereoisomers of 1-(2-Ethylbutyryl)piperidin-4-ol. | researchgate.net |

| Asymmetric Synthesis | Building the piperidine ring from chiral precursors or using enantioselective catalysts. | Synthesis of enantiomerically pure this compound. | nih.gov |

Substitutions at Positions Adjacent to the Ketone or Nitrogen

The carbon atoms adjacent to the ketone (C-3 and C-5) and the nitrogen atom (C-2 and C-6) are amenable to substitution, allowing for the introduction of various functional groups.

Substitutions at C-3 and C-5: The protons on the carbons alpha to the ketone (C-3 and C-5) are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with a variety of electrophiles in alkylation, acylation, or aldol-type reactions to introduce substituents at these positions. The regioselectivity of these reactions can often be controlled by the choice of base and reaction conditions.

Substitutions at C-2 and C-6: Functionalization at the positions adjacent to the nitrogen atom is also possible. One approach involves the formation of an enamine from the piperidin-4-one, which can then react with electrophiles. Alternatively, N-acyl-2,3-dihydropyridones can serve as versatile intermediates that undergo stereoselective additions, followed by further transformations to yield substituted piperidines.

A variety of substituted piperidin-4-ones have been synthesized, demonstrating the feasibility of introducing a wide range of substituents onto the piperidine ring. These methods provide a toolbox for creating a library of derivatives based on the this compound scaffold.

| Position | Reaction Type | Reagents/Intermediates | Potential Products | Reference |

| C-3, C-5 | Enolate Alkylation/Acylation | Base (e.g., LDA), Electrophile (e.g., alkyl halide, acyl chloride) | 3- and/or 5-substituted piperidin-4-ones | ajchem-a.com |

| C-2, C-6 | Enamine Alkylation/Acylation | Secondary amine, Electrophile | 2- and/or 6-substituted piperidin-4-ones | ajchem-a.com |

| C-2, C-6 | From N-Acyldihydropyridones | Nucleophilic addition to dihydropyridone intermediate | 2,3,6-trisubstituted piperidines |

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor for Advanced Heterocyclic Systems and Polycyclic Architectures

Construction of Other Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrroles, Thiazoles)

The versatile piperidin-4-one skeleton can be transformed into other important nitrogen-containing heterocyclic systems.

Pyridines: The hydrogenation of pyridine (B92270) derivatives is a common method for the synthesis of piperidines. nih.gov Conversely, piperidine (B6355638) derivatives can be precursors for the construction of certain substituted pyridines, although this is a less common transformation. Ring contraction of pyridines can lead to pyrrolidine (B122466) derivatives. nih.gov

Pyrroles: The synthesis of pyrroles can be achieved through various methods, including the Knorr pyrrole (B145914) synthesis and Paal-Knorr synthesis. nih.govyoutube.com While not a direct precursor in these classical methods, the functional groups of 1-(2-Ethylbutyryl)piperidin-4-one could be modified to generate intermediates suitable for pyrrole synthesis. For example, the dicarbonyl compounds required for the Paal-Knorr synthesis could potentially be derived from the piperidin-4-one ring. Sustainable methods for pyrrole synthesis have been developed using iridium nanoparticle catalysts for the dehydrogenative condensation of secondary alcohols and amino alcohols. rsc.org

Thiazoles: Thiazole (B1198619) rings are often synthesized via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. encyclopedia.pub The piperidin-4-one moiety can be functionalized to introduce the necessary components for thiazole ring formation. For instance, α-halogenation of the ketone would provide a suitable electrophile. A series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs have been synthesized as selective GLS1 inhibitors, demonstrating the integration of the piperidine scaffold with thiazole-related heterocycles. nih.gov The synthesis of novel piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids has also been reported as potential anti-cancer agents. nih.gov

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of compounds (libraries) for biological screening. uomustansiriyah.edu.iqfiveable.meslideshare.net The piperidin-4-one scaffold is well-suited for this approach due to its multiple points for diversification.

In scaffold-based library design, a central core structure is decorated with a variety of substituents to generate a library of related compounds. nih.govnih.gov The this compound molecule has two obvious points for diversification: the ketone at the 4-position and the 2-ethylbutyryl group at the nitrogen, which can be varied. Further functionalization of the piperidine ring can introduce additional diversification points. The use of privileged scaffolds, which are molecular frameworks that are able to bind to multiple protein targets, is a common strategy in library design. nih.gov The piperidine ring is considered a privileged scaffold. chemrevlett.com

Table 2: Potential Diversification Points of this compound for Library Synthesis

| Position | Functional Group | Potential Modifications |

|---|---|---|

| N1 | 2-Ethylbutyryl amide | Variation of the acyl group |

| C4 | Ketone | Reductive amination, Wittig reaction, aldol (B89426) condensation, etc. |

| C3/C5 | Methylene (B1212753) | Functionalization via enolate chemistry |

Application in Combinatorial Chemistry and Library Generation

High-Throughput Parallel Array Synthesis Methodologies

High-throughput parallel synthesis allows for the simultaneous synthesis of a large number of individual compounds in a spatially addressable format, such as a 96-well plate. youtube.com The reactions involving the this compound scaffold can be adapted to these methodologies. For example, a library of amides could be generated by reacting a common piperidin-4-one core with a diverse set of carboxylic acids, or a library of amines could be produced via reductive amination with a variety of primary amines.

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single pot to form a product that contains atoms from all the starting materials. fu-berlin.deajrconline.org Cascade reactions, also known as domino reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. Both MCRs and cascade reactions are highly efficient and atom-economical processes.

The piperidin-4-one scaffold is a valuable substrate for such reactions. For example, Ugi-type MCRs have been used to synthesize spiropiperidine-hydantoine-4-imides from piperidine-4-one, a primary amine, an isocyanide, and potassium cyanate. nih.gov The development of β-secretase inhibitors has also utilized MCRs involving piperidine-4-one. nih.gov Furthermore, the synthesis of highly substituted isoquinoline (B145761) derivatives has been achieved through a three-component reaction involving a piperidin-4-one derivative, benzaldehyde, and malononitrile (B47326) or cyanoacetate. semanticscholar.org

Structure Activity Relationship Sar Studies and Molecular Recognition Principles

Conformational Analysis and Stereochemical Impact of the 2-Ethylbutyryl Group

The piperidin-4-one ring typically adopts a chair conformation to minimize steric strain. chemrevlett.com However, the attachment of an N-acyl group, such as the 2-ethylbutyryl moiety, can influence the ring's conformation and introduce rotational barriers. The branched nature of the 2-ethylbutyryl group—with two ethyl groups attached to the alpha-carbon of the carbonyl—imparts significant steric bulk. This bulk can restrict rotation around the N-C(O) amide bond.

Conformational studies on similar N-acyl piperidones have shown that the energy barrier for this rotation can lead to the existence of distinct conformers. researchgate.net In the case of 1-(2-Ethylbutyryl)piperidin-4-one, the steric hindrance from the branched alkyl chains likely favors a conformation where the bulky group is oriented to minimize interaction with the piperidine (B6355638) ring protons. This preferred orientation can have a profound effect on how the molecule presents its pharmacophoric features to a target receptor.

The 2-ethylbutyryl group contributes to molecular interactions in two primary ways:

Steric Effects: The size and shape of the branched acyl group play a crucial role in receptor binding. It can act as a "steric shield," preventing the molecule from binding to certain receptors while promoting a snug fit in the binding pocket of others. The ethyl branches create a specific three-dimensional profile that can be critical for selectivity. The selectivity of ligands for their targets is often governed by the chemical nature and orientation of substituents on the piperidine ring. nih.gov

Electronic Effects: The carbonyl group within the 2-ethylbutyryl moiety is a key electronic feature. It is a hydrogen bond acceptor, capable of forming important interactions with amino acid residues in a protein's binding site. The electron-withdrawing nature of the carbonyl group also influences the electron density on the piperidine nitrogen, potentially affecting its basicity and interaction with the biological target.

Role of the Piperidin-4-one Scaffold in Ligand Design

The piperidin-4-one core is not merely a linker for the acyl group; it is a well-established and valuable scaffold in its own right within the field of medicinal chemistry.

The piperidine nucleus is recognized as a "privileged scaffold" because its derivatives can interact with a wide range of biological targets, exhibiting diverse pharmacological activities. nih.gov This versatility has made it a cornerstone in drug design and development. nih.govnih.gov The piperidin-4-one structure, in particular, serves as a key synthetic intermediate for creating more complex molecules. wikipedia.orgbiomedpharmajournal.org Its utility is demonstrated in the synthesis of compounds targeting various conditions, including neurodegenerative diseases. nih.gov The metabolic stability of the benzoylpiperidine fragment, a related structure, further enhances its appeal in drug design. nih.govnih.gov

The ability to easily modify the piperidin-4-one scaffold at multiple positions allows chemists to fine-tune the pharmacological properties of the resulting ligands. nih.gov This adaptability is a key reason for its "privileged" status.

The substituents on the piperidine ring are critical determinants of a ligand's binding affinity and selectivity. Research on various piperidine derivatives has established several key principles:

N-Substituents: The group attached to the piperidine nitrogen significantly influences receptor selectivity. For instance, in the context of sigma receptors, the nature of the N-substituent can differentiate between affinity for σ1 and σ2 subtypes or dopamine (B1211576) receptors. nih.govnih.gov The introduction of a methyl group at the nitrogen of certain piperidines has been shown to confer high σ1 receptor affinity and selectivity. nih.gov

Ring Substituents: Modifications at other positions on the piperidine ring also modulate activity. For example, the orientation of substituents at the C-2 and C-6 positions can affect the ring's conformation and, consequently, its biological activity. chemrevlett.com The presence and positioning of substituents can create additional points of interaction with a receptor, thereby increasing binding affinity. researchgate.net

The table below summarizes the general impact of substituents on the piperidine scaffold based on findings from various studies.

| Position of Substitution | Type of Substituent | General Impact on Activity | Reference |

| N1 (Nitrogen) | Small alkyl (e.g., Methyl) | Can increase affinity and selectivity for specific targets like the σ1 receptor. | nih.gov |

| N1 (Nitrogen) | Bulky/Aromatic groups | Governs selectivity between different receptor families (e.g., sigma vs. dopamine). | nih.gov |

| C2, C6 | Aryl groups | Can enforce a specific chair or boat conformation, influencing ligand presentation. | chemrevlett.com |

| C3, C5 | Various groups | Can provide additional binding interactions and fine-tune affinity. | researchgate.net |

This table is a generalized summary based on piperidine chemistry and may not represent direct studies on this compound.

Computational Chemistry Approaches in Elucidating SAR

Computational chemistry provides powerful tools for understanding the structure-activity relationships of molecules like this compound at a molecular level. Methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable in ligand design.

Molecular docking simulations can predict how a ligand might bind to the active site of a target protein. researchgate.netresearchgate.nettandfonline.com These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies on piperidine derivatives have revealed crucial hydrogen bonds between the ligand and specific amino acid residues like GLU323 and TRP393 in estrogen receptors. researchgate.net Similarly, such studies have helped understand the binding modes of novel inhibitors in the active site of human ACC2. semanticscholar.org

These computational models allow researchers to:

Predict the binding affinity of novel designed molecules.

Explain the observed biological activity of a series of compounds.

Guide the synthesis of new derivatives with improved potency and selectivity.

Molecular dynamics simulations can further reveal how the flexibility of both the ligand and the receptor affects binding, providing a more dynamic picture of the molecular recognition process. nih.gov By analyzing the binding free energy, researchers can understand why certain substituents enhance affinity while others diminish it. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would be instrumental in identifying potential biological targets and understanding its binding mode.

Table 1: Hypothetical Docking Simulation Parameters for this compound

| Parameter | Description | Example Value/Setting |

| Target Protein | A protein with a well-defined binding pocket, potentially a kinase or a receptor. | Not specified in literature |

| Docking Software | A program used to perform the docking calculations. | AutoDock, Glide, or GOLD |

| Search Algorithm | The algorithm used to explore the conformational space of the ligand. | Lamarckian Genetic Algorithm |

| Scoring Function | A function to estimate the binding affinity of the docked poses. | A scoring function that accounts for electrostatic, van der Waals, and desolvation energies. |

| Binding Site Definition | The region of the protein where the docking will be performed. | A grid box centered on a known active site. |

The results of such simulations would be a set of predicted binding poses, ranked by their docking scores. These poses would provide valuable insights into the key interactions driving the binding of this compound to its target.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide a more realistic picture of the binding event, accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules.

For the this compound-protein complex, an MD simulation could reveal the stability of the predicted binding pose. It would show whether the key hydrogen bonds and hydrophobic interactions identified in the docking study are maintained throughout the simulation. Furthermore, MD can uncover alternative binding modes or conformational changes that were not captured by the static docking approach.

Table 2: Potential Analyses from a Molecular Dynamics Simulation of this compound

| Analysis Type | Information Gained |

| Root Mean Square Deviation (RMSD) | Stability of the ligand's position and the protein's structure over time. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Occupancy and lifetime of hydrogen bonds between the ligand and protein. |

| Principal Component Analysis (PCA) | Dominant motions of the protein-ligand complex. |

| Binding Free Energy Calculation | A more accurate estimation of the binding affinity using methods like MM/PBSA or MM/GBSA. |

These analyses would provide a comprehensive understanding of the thermodynamics and kinetics of the binding process, crucial for the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR model cannot be built for a single compound, we can discuss the process of how this compound could be part of a dataset to build such a model.

A QSAR study would involve synthesizing and testing a library of analogs of this compound. Modifications could be made to the piperidine ring, the acyl group, and the ethyl branches. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Table 3: Examples of Molecular Descriptors for a QSAR Study Involving this compound Analogs

| Descriptor Class | Specific Descriptor Example | Property Described |

| Topological | Molecular Weight | Size of the molecule |

| Topological | Zagreb Index | Branching of the molecular skeleton |

| Physicochemical | LogP | Lipophilicity |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Quantum Chemical | HOMO/LUMO Energies | Electron donating/accepting ability |

Once the biological activity (e.g., IC50) of each compound is determined experimentally, a mathematical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) would be developed to correlate the descriptors with the activity. This QSAR model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective ligands.

Mechanistic Studies of Enzyme Interaction and Inhibition by Piperidine Derivatives

Interaction with Carbohydrate-Processing Enzymes

Carbohydrate-processing enzymes are critical for a variety of biological processes. The potential for piperidine (B6355638) derivatives to modulate the activity of these enzymes is an area of scientific interest.

Glycosidases and Glycosyltransferases

No publicly available scientific literature or data were found regarding the mechanistic studies of the interaction between 1-(2-Ethylbutyryl)piperidin-4-one and glycosidases or glycosyltransferases.

Neuraminidases

There is no available research in the public domain detailing the mechanistic interactions of this compound with neuraminidases.

Interactions with Steroid Hormone Metabolizing Enzymes

The modulation of steroid hormone levels through enzyme inhibition is a significant area of pharmaceutical research.

Hydroxysteroid Dehydrogenases (HSDs)

No specific studies on the interaction between this compound and hydroxysteroid dehydrogenases (HSDs) were identified in the searched scientific literature. While some piperidine derivatives have been investigated as HSD inhibitors, data on this particular compound is not available.

Interactions with Fatty Acid Desaturases

Fatty acid desaturases play a key role in lipid metabolism, making them a target for therapeutic intervention.

Stearoyl-CoA Desaturases (SCDs)

A review of available scientific literature yielded no studies on the mechanistic interaction of this compound with stearoyl-CoA desaturases (SCDs). Although the broader class of piperidine derivatives has been explored for SCD inhibition, specific data for this compound is absent from public records.

Data Tables

Table 1: Interaction of this compound with Carbohydrate-Processing Enzymes

| Enzyme Subclass | Research Findings |

|---|---|

| Glycosidases | No data available |

| Glycosyltransferases | No data available |

Table 2: Interaction of this compound with Steroid Hormone Metabolizing Enzymes

| Enzyme Subclass | Research Findings |

|---|

Table 3: Interaction of this compound with Fatty Acid Desaturases

| Enzyme Subclass | Research Findings |

|---|

Elucidation of Inhibition Mechanisms

The inhibitory activity of a compound is defined by its mode of binding to an enzyme. For piperidine derivatives, various inhibition mechanisms have been identified, which can be broadly categorized as competitive, non-competitive, and uncompetitive.

Competitive Inhibition: In this mode, the inhibitor molecule, which often structurally resembles the natural substrate of the enzyme, binds to the active site. csun.edu This binding event prevents the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. The inhibition can be overcome by increasing the substrate concentration, which outcompetes the inhibitor for binding to the active site. csun.edu A kinetic study of a series of pyrimidinyl-piperazine carboxamide derivatives, which contain a piperidine-like ring, revealed a competitive inhibition mechanism against α-glucosidase. researchgate.net This suggests that these compounds directly compete with the natural substrate for binding to the enzyme's active site. researchgate.net

Non-Competitive Inhibition: In non-competitive inhibition, the inhibitor binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. libretexts.org This binding event induces a conformational change in the enzyme, which alters the shape of the active site and reduces its efficiency in converting the substrate to a product, without directly blocking substrate binding. libretexts.org Unlike competitive inhibition, the effect of a non-competitive inhibitor cannot be surmounted by increasing the substrate concentration. libretexts.org

Uncompetitive Inhibition: This is a less common mechanism where the inhibitor binds only to the enzyme-substrate (ES) complex. libretexts.org This binding stabilizes the ES complex and prevents the release of the product, thereby reducing the enzyme's catalytic rate. libretexts.org This type of inhibition is most effective at high substrate concentrations when more of the enzyme is in the ES complex form. libretexts.org

Mechanism-Based Inhibition: Some piperidine derivatives may act as mechanism-based inhibitors, where the enzyme metabolizes the inhibitor into a reactive species that then irreversibly binds to and inactivates the enzyme. nih.gov This time-dependent and irreversible inactivation is a hallmark of this inhibitory mechanism. nih.gov For instance, certain macrolide antibiotics containing piperidine-like structures are known mechanism-based inhibitors of CYP3A4. nih.gov

The ability of piperidine derivatives to inhibit enzymes often stems from their capacity to interact with key residues within the active site and, in some cases, mimic the structure of the natural substrate.

The piperidine ring itself is a crucial structural element that can engage in various non-covalent interactions within an enzyme's active site. These interactions can include:

Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while any N-H protons can act as hydrogen bond donors. These interactions with amino acid residues in the active site can significantly contribute to the binding affinity of the inhibitor. For example, in HIV-1 protease inhibitors, the piperidine scaffold has been introduced to promote hydrogen bonding with the active site backbone. nih.gov

Van der Waals Interactions: The hydrophobic surface of the piperidine ring can form favorable van der Waals contacts with nonpolar residues in the active site, further stabilizing the enzyme-inhibitor complex. nih.gov

Electrostatic Interactions: If the piperidine nitrogen is protonated, it can form a salt bridge with negatively charged amino acid residues like aspartate or glutamate (B1630785) in the active site. nih.gov

Substrate Mimicry: In many instances, the piperidine ring and its substituents are designed to mimic the transition state or a key binding motif of the enzyme's natural substrate. By presenting a similar three-dimensional arrangement of functional groups, the inhibitor can effectively occupy the active site and block the catalytic process.

Structural Biology Insights into Enzyme-Ligand Recognition (e.g., X-ray Crystallography, Cryo-EM)

Structural biology techniques are indispensable for visualizing the precise interactions between an inhibitor and its target enzyme at an atomic level. These methods provide invaluable information for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors.

X-ray Crystallography: This technique has been instrumental in elucidating the binding modes of numerous piperidine-based inhibitors. By crystallizing the enzyme-inhibitor complex and analyzing the resulting diffraction pattern, researchers can generate a high-resolution three-dimensional model of the interaction. nih.govnih.gov These models reveal the specific amino acid residues involved in binding, the conformation of the bound inhibitor, and any conformational changes in the enzyme upon inhibitor binding. nih.govnih.gov For example, X-ray crystallography has been used to visualize the binding of piperidine derivatives to HIV-1 protease, showing how the piperidine ring fits into the S2 subsite of the enzyme. nih.gov Fragment-based lead discovery using X-ray crystallography has also proven effective in identifying novel lead compounds. acs.org

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful technique for determining the structures of large, dynamic protein complexes that may be difficult to crystallize. nih.gov It is particularly useful for studying membrane-bound enzymes and enzymes that undergo significant conformational changes. nih.gov Cryo-EM can provide insights into how allosteric inhibitors, including potentially some piperidine derivatives, bind to and modulate the function of their target enzymes by capturing different conformational states. nih.gov Recent studies have demonstrated the utility of cryo-EM in mapping the binding of small-molecule ligands to dynamic metabolic enzymes. nih.gov The cryo-EM structures of the serotonin (B10506) 5-HT2A receptor, a target for some piperidine derivatives, have been solved with various ligands, revealing the molecular basis for their diverse signaling properties. wikipedia.org

While no specific crystallographic or cryo-EM data for This compound in complex with an enzyme are currently available, the wealth of structural information for other piperidine derivatives provides a strong foundation for predicting its potential binding modes and for guiding future structural studies.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of 1-(2-Ethylbutyryl)piperidin-4-one in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon resonances.

¹H NMR, ¹³C NMR, and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

The ¹H and ¹³C NMR spectra of N-acyl-piperidin-4-ones can exhibit complexity due to the restricted rotation around the amide C-N bond, leading to the presence of E and Z isomers. rasayanjournal.co.in This phenomenon results in two distinct sets of signals for the piperidine (B6355638) ring protons and carbons, with the relative intensity of the peaks corresponding to the population of each isomer. The analysis of related N-acyl-piperidin-4-ones reveals that the chemical shifts of the protons and carbons in the piperidine ring are sensitive to the nature of the acyl substituent. rasayanjournal.co.in

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the piperidine ring and the 2-ethylbutyryl group. The protons on the piperidine ring adjacent to the nitrogen (H-2 and H-6) and the carbonyl group (H-3 and H-5) would appear as multiplets. Due to the presence of E/Z isomers, these signals may be duplicated. The methine proton and methylene (B1212753) protons of the 2-ethylbutyryl group will also give rise to distinct multiplets, while the terminal methyl groups will appear as triplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display resonances for all carbon atoms in the molecule. The carbonyl carbons of the ketone and the amide will appear at the downfield end of the spectrum. Similar to the ¹H NMR, the piperidine ring carbons may show two sets of signals corresponding to the E/Z isomers. The signals for the carbons of the 2-ethylbutyryl group will be found in the aliphatic region of the spectrum.

2D NMR Spectroscopy: To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments is employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the piperidine ring (e.g., H-2 with H-3, and H-5 with H-6) and within the 2-ethylbutyryl side chain. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, greatly facilitating the assignment of the carbon spectrum. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the protons on the carbon adjacent to the amide nitrogen (H-2 and H-6) to the amide carbonyl carbon, confirming the N-acylation. youtube.comsdsu.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) - Major Isomer | Predicted Chemical Shift (ppm) - Minor Isomer | Multiplicity |

|---|---|---|---|

| H-2, H-6 | 3.6 - 3.8 | 3.4 - 3.6 | m |

| H-3, H-5 | 2.5 - 2.7 | 2.4 - 2.6 | m |

| CH (ethylbutyryl) | 2.8 - 3.0 | 2.7 - 2.9 | m |

| CH₂ (ethylbutyryl) | 1.5 - 1.7 | 1.4 - 1.6 | m |

| CH₃ (ethylbutyryl) | 0.8 - 1.0 | 0.7 - 0.9 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (ppm) - Major Isomer | Predicted Chemical Shift (ppm) - Minor Isomer |

|---|---|---|

| C=O (ketone) | 208 - 210 | 207 - 209 |

| C=O (amide) | 172 - 174 | 171 - 173 |

| C-2, C-6 | 45 - 47 | 43 - 45 |

| C-3, C-5 | 40 - 42 | 39 - 41 |

| CH (ethylbutyryl) | 42 - 44 | 41 - 43 |

| CH₂ (ethylbutyryl) | 25 - 27 | 24 - 26 |

| CH₃ (ethylbutyryl) | 11 - 13 | 10 - 12 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₁H₁₉NO₂. The exact mass can be calculated and compared with the experimentally determined value to provide strong evidence for the identity of the compound.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation and structural elucidation. The fragmentation of piperidine alkaloids often involves characteristic losses. scielo.br For this compound, key fragmentations would be expected to occur via cleavage of the amide bond and fragmentation of the piperidine ring. The analysis of these fragment ions provides valuable structural information.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 197 | [M]⁺ (Molecular Ion) |

| 169 | [M - CO]⁺ |

| 99 | [C₅H₉NO]⁺ (Piperidin-4-one moiety) |

| 99 | [C₆H₁₁O]⁺ (2-Ethylbutyryl moiety) |

| 85 | [C₅H₉]⁺ |

| 57 | [C₄H₉]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the amide and ketone carbonyl groups, as well as C-H and C-N bonds. vscht.czdocbrown.info

The most prominent features in the IR spectrum will be the strong absorption bands for the two carbonyl groups. The ketone C=O stretch is typically observed in the range of 1725-1705 cm⁻¹. The amide C=O stretch (Amide I band) is expected to appear in the region of 1680-1630 cm⁻¹. The presence of these two distinct carbonyl absorptions is a key indicator of the proposed structure. Additionally, C-H stretching vibrations from the aliphatic parts of the molecule will be observed around 2950-2850 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aliphatic) | 2950 - 2850 | Strong |

| C=O stretch (ketone) | 1725 - 1705 | Strong |

| C=O stretch (amide) | 1680 - 1630 | Strong |

| C-N stretch | 1250 - 1020 | Medium |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from any starting materials, by-products, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity determination. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be suitable for analyzing this compound. The purity can be determined by integrating the peak area of the main component and any impurities detected by a UV detector. The development of a robust HPLC method is also crucial for monitoring the progress of its synthesis. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) can provide even greater sensitivity and specificity for quantification and confirmation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govcmbr-journal.com For this compound, a GC-MS analysis would provide information on its volatility and thermal stability. The retention time in the gas chromatogram is a characteristic of the compound under specific conditions, and the mass spectrum of the eluting peak provides definitive identification. This technique is particularly useful for identifying and quantifying volatile impurities. The analysis of related compounds by GC-MS has been reported in various studies. jmchemsci.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.